2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
Description
2-(4-Fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a fluorinated phenyl group, an indeno-thiazole scaffold, and an acetamide linker. The fluorine substituent and thiazole core are critical for enhancing metabolic stability and binding affinity in related compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-7-5-11(6-8-13)9-16(22)20-18-21-17-14-4-2-1-3-12(14)10-15(17)23-18/h1-8H,9-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCHGGONCUYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The classical Hantzsch reaction, where an α-haloketone is condensed with thiourea, is a common method used for the synthesis of thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of non-lachrymatory and readily available α,α-dihalocarbonyl compounds can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
This compound has been primarily studied for its anticancer , antimicrobial , and enzyme inhibition properties. The following sections detail these applications.
Anticancer Activity
Recent studies indicate that compounds with thiazole and indeno structures exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. It induces the activation of caspases, which are crucial for the execution phase of cell apoptosis.
-
Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example:
- Breast Cancer (MCF-7) : IC50 values ranging from 5 to 15 µM indicate potent activity.
- Colon Cancer (HCT116) : Similar potency was observed.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes that are critical in cancer metabolism:
- Target Enzymes : Notably, it inhibits dihydrofolate reductase (DHFR), which plays a vital role in DNA synthesis and cell division. This inhibition can lead to reduced proliferation of rapidly dividing cancer cells.
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
-
In Vitro Studies on Cancer Cell Lines :
- A series of experiments demonstrated that treatment with the compound resulted in significant reductions in cell viability across multiple cancer cell lines, confirming its potential as a chemotherapeutic agent.
-
Antimicrobial Testing :
- Comprehensive testing against clinical strains of bacteria showed that the compound could effectively inhibit growth, suggesting its potential use as an antimicrobial agent in clinical settings.
-
Enzyme Inhibition Assays :
- Enzyme assays revealed that the compound effectively inhibits DHFR activity, further supporting its potential application in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, some thiazole derivatives have been shown to inhibit the activity of enzymes involved in viral replication, making them potential antiviral agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The compound shares structural similarities with several synthesized thiazole-acetamide derivatives. Key analogs include:
Key Observations :
- Fluorine Substitution : Fluorophenyl groups enhance lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., MMP-9 in Compound 30) .
- Thiazole Core : The thiazole ring is a common scaffold in bioactive molecules, contributing to π-π stacking interactions in enzyme inhibition .
- Linker Flexibility : Piperazine (Compound 30) or triazole (Compound 11d) linkers modulate solubility and conformational flexibility .
Physicochemical Properties
Comparative data for selected analogs:
*LogP estimated using fragment-based methods.
Insights :
Biological Activity
The compound 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHFNS
- Molecular Weight : 293.37 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of the 3-Chymotrypsin-like protease (3CL pro) of SARS-CoV-2. The mechanism involves binding to the active site of the protease, thereby inhibiting its function and preventing viral replication. This interaction is critical for developing antiviral agents against COVID-19.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective antimicrobial activity comparable to established antibiotics.
Case Studies and Experimental Data
- Antiviral Efficacy :
- Antimicrobial Activity :
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
